molecular formula C19H19F3N2O2 B251595 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B251595
M. Wt: 364.4 g/mol
InChI Key: AZONPMUBCWXKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various research applications. MTFB is a small molecule inhibitor that has been shown to exhibit potent activity against a range of biological targets. In

Mechanism of Action

2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of various biological targets, including protein kinases. Protein kinases are enzymes that are involved in various cellular processes, including cell growth and division. By inhibiting the activity of protein kinases, 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potent activity against various biological targets. 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to exhibit activity against a range of diseases, making it a promising candidate for various research applications. However, one of the limitations of using 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential toxicity. Studies have shown that 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide can exhibit toxic effects at high concentrations, making it important to use the compound at appropriate concentrations.

Future Directions

There are several future directions for the use of 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in various research applications. One of the most significant directions is in the development of new cancer treatments. 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has shown promise as a potential candidate for the treatment of various cancers, and further research is needed to explore its potential in this field. Additionally, 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be used in the development of new drugs for the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Further research is needed to explore the full potential of 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in various research applications.
Conclusion:
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential uses in various research applications. The compound exhibits potent activity against various biological targets, making it a promising candidate for the development of new drugs for the treatment of various diseases. While there are limitations to using 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in lab experiments, its potential benefits make it an important compound for further research.

Synthesis Methods

2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2,4-difluoroaniline with methyl isocyanate, followed by the reaction of the resulting product with 4-morpholinecarboxylic acid. The final step involves the reaction of the resulting product with 2-amino-5-(trifluoromethyl)benzoic acid, resulting in the formation of 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to exhibit potent activity against a range of biological targets, making it a promising candidate for various research applications. One of the most significant applications of 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is in the field of cancer research. Studies have shown that 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide exhibits potent activity against various cancer cell lines, including breast, lung, and pancreatic cancer cells. 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to exhibit activity against other diseases, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H19F3N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H19F3N2O2/c1-13-4-2-3-5-15(13)18(25)23-16-12-14(19(20,21)22)6-7-17(16)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3,(H,23,25)

InChI Key

AZONPMUBCWXKNF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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